1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
Description
Properties
IUPAC Name |
1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N2.BrH/c1-4-10-17(11-5-1)19-16-21-15-9-3-8-14-20(21)22(19)18-12-6-2-7-13-18;/h1-2,4-7,10-13,16H,3,8-9,14-15H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFNXWSHFJQFS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](CC1)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable imidazole derivative and a phenyl-substituted azepine precursor, the reaction can proceed through a cyclization step facilitated by a strong acid or base.
Example Synthetic Route:
Starting Materials: Imidazole derivative and phenyl-substituted azepine.
Reaction Conditions: Cyclization in the presence of a strong acid (e.g., HBr) or base (e.g., NaOH).
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating automated systems for precise control of reaction conditions. Industrial methods also emphasize safety and environmental considerations, ensuring that the synthesis is both efficient and sustainable.
Chemical Reactions Analysis
Reaction Types and Mechanisms
This compound undergoes three primary reaction types:
1.1 Nucleophilic Substitution
The bromide ion participates in SN2 reactions with nucleophiles like NaN₃ or KCN, producing substituted derivatives. For example:
1.2 Oxidation
The tetrahydroazepine ring undergoes oxidation to form aromatic or hydroxylated derivatives:
1.3 Reduction
The imidazole ring can be hydrogenated using LiAlH₄:
Key Reagents and Conditions
| Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Substitution | NaN₃, DMF | Polar aprotic | 60°C | 72–85 |
| Oxidation | KMnO₄, H₂SO₄ | Aqueous | 25°C | 58 |
| Reduction | LiAlH₄, THF | Anhydrous | 0°C→RT | 63 |
Major Reaction Products
-
Substitution:
-
Oxidation:
-
Reduction:
Kinetic and Thermodynamic Studies
-
Substitution Kinetics: Second-order rate constants (k₂) for NaN₃ reactions range from 1.2 × 10⁻³ to 3.8 × 10⁻³ L·mol⁻¹·s⁻¹ .
-
Oxidation Thermodynamics: ΔG‡ = 92 kJ/mol for KMnO₄-mediated oxidation .
Case Studies
5.1 Antiviral Derivative Synthesis
A structurally related imidazoazepine was modified via substitution with a trifluoroethyl group, enhancing binding affinity to viral proteases (IC₅₀ = 0.8 μM) .
5.2 Antitumor Applications
3-Hydroxy derivatives showed cytotoxic activity against HeLa cells (EC₅₀ = 12 μM), attributed to ROS generation via redox cycling .
Stability and Degradation
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Thermal Stability: Decomposes at >200°C via ring-opening mechanisms.
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Photodegradation: UV exposure (254 nm) induces N-Br bond cleavage, forming free imidazoazepine radicals .
Comparative Reactivity
| Feature | 1,2-Diphenyl Derivative | 4-Chloro-2-fluorophenyl Analogue |
|---|---|---|
| Substitution Rate (k₂) | 1.8 × 10⁻³ | 2.4 × 10⁻³ |
| Oxidation Yield | 58% | 41% |
Scientific Research Applications
Chemistry
In the field of chemistry, 1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide serves as a building block for synthesizing more complex molecules. Its unique structural features allow researchers to study various reaction mechanisms and develop new synthetic pathways.
Biology
The compound has garnered attention for its biological activities , particularly its potential antimicrobial and anticancer properties. Studies have indicated that it may interact with specific enzymes and receptors in biological systems:
- Enzyme Interaction: The compound can act as both an inhibitor and an activator of enzymes. For instance, it may bind to active sites of enzymes to prevent substrate binding or enhance enzyme activity through allosteric modulation.
- Cellular Effects: It influences cellular functions by modulating key signaling pathways and altering gene expression. Research has shown that it can suppress tumorigenicity in non-small cell lung cancer (NSCLC) cells through mechanisms such as inhibiting cell migration and invasion.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential in drug development. It shows promise in targeting specific molecular pathways associated with various diseases:
- Anticancer Applications: The compound's ability to inhibit cancer cell growth makes it a candidate for developing novel anticancer therapies.
- Neurological Disorders: Preliminary studies suggest that it may have applications in treating neurological disorders by modulating neurotransmitter systems.
Case Studies
Mechanism of Action
The mechanism by which 1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogs and Antimicrobial Activity
Structurally related compounds differ in substituents on the aryl groups and the heterocyclic core. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in 10e ) enhance activity against both bacterial and fungal strains, likely by improving target binding or membrane penetration .
- Bulky substituents (e.g., cyclohexyl in 10e ) maintain potency, suggesting tolerance for hydrophobic moieties in the acyl group .
- Phenoxy groups (e.g., 10c) reduce activity compared to halogenated derivatives, indicating steric or electronic hindrance .
- Triazoloazepinium analogs (e.g., 5fa ) exhibit broader-spectrum activity but require higher MICs than imidazoazepinium salts .
Antiviral and Specialized Activity
- A039 (1-(4-Ethoxyphenyl)-2-(4-methoxyphenyl)-imidazoazepinium chloride): Displays bactericidal activity against M. tuberculosis (IC₉₀ = 1.5 μM) but is dependent on glycerol metabolism, limiting its in vivo applicability .
- Antiviral Derivative (1-(4-Cl-Phenyl)-4-(p-tolyl)-tetrahydro-diazacyclopentaazulene): Synthesized from an imidazoazepinium precursor, this compound inhibits Flu A H1N1 replication, showcasing structural versatility for antiviral design .
Toxicity and Selectivity
- Compound 6c (3-(3,4-Dichlorophenyl)-pyrroloimidazolium chloride): Exhibits broad-spectrum activity but high hemolytic activity (HC₅₀ = 32 μg/mL) and cytotoxicity (HEK-293 IC₅₀ = 64 μg/mL). In contrast, its in vivo toxicity in mice is low (LD₅₀ > 2000 mg/kg), suggesting a therapeutic window .
- Triazoloazepinium derivatives : Demonstrate lower hemolytic activity compared to imidazoazepinium salts, highlighting the impact of heterocyclic core modifications on safety .
Structure-Activity Relationships (SAR)
- Position 1 : Alkyl or aryl groups here enhance cationic charge stability, critical for membrane disruption.
- Position 3 : Electron-deficient aryl groups (e.g., 3,4-dichlorophenyl) improve antimicrobial potency .
- Acyl Side Chains : 2-Oxo-2-arylethyl groups at position 1 optimize solubility and target engagement .
Biological Activity
1,2-Diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (CAS No. 352200-40-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and potential therapeutic applications.
- Molecular Formula: C20H21BrN2
- Molecular Weight: 369.31 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its potential as an enzyme inhibitor and its effects on cellular processes are particularly noteworthy.
Enzyme Interaction
Research indicates that this compound can interact with various enzymes, acting as both an inhibitor and an activator depending on the context. For instance:
- Inhibition Mechanism: The compound may bind to the active sites of enzymes, preventing substrate binding and subsequent catalysis.
- Activation Mechanism: Conversely, it can enhance enzyme activity through allosteric modulation.
Cellular Effects
The compound influences cellular functions through multiple mechanisms:
- Cell Signaling: It modulates key signaling pathways by affecting the phosphorylation status of proteins involved in signal transduction.
- Gene Expression: The compound can alter gene expression by interacting with transcription factors or other regulatory proteins.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Properties : A series of derivatives demonstrated significant activity against various bacterial strains such as Klebsiella pneumoniae and Acinetobacter baumannii. These findings suggest that modifications to the imidazo[1,2-a]azepine scaffold can enhance antimicrobial efficacy.
- Antiviral Activity : Derivatives structurally related to this compound showed potent antiviral effects against the influenza A virus. This highlights the potential for developing antiviral agents based on the imidazo[1,2-a]azepine framework.
- Pharmacokinetic Studies : In animal models, varying dosages resulted in different biological responses. Lower doses exhibited therapeutic effects while higher doses led to adverse outcomes such as cellular damage.
Molecular Mechanism
The molecular mechanisms underlying the biological activity of this compound include:
- Binding Interactions : The compound binds to biomolecules including enzymes and receptors, leading to inhibition or activation.
- Transcriptional Regulation : It modulates transcription factor activity, influencing gene expression profiles related to cell growth and apoptosis.
Temporal and Dosage Effects
The stability and degradation of this compound are critical for its long-term efficacy:
- Stability : The compound is relatively stable under specific conditions but may degrade over time.
- Dosage Thresholds : Research indicates threshold effects where biological responses change significantly at certain dosage levels.
Q & A
Q. What are the established synthetic routes for 1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide?
The compound is typically synthesized via condensation reactions. For example, structurally similar triazoloazepinium bromides are prepared by reacting 3-arylaminomethyl-tetrahydrotriazoloazepines with phenacyl bromides in ethyl acetate under reflux conditions . Key steps include optimizing stoichiometry (1:1 molar ratio) and solvent choice to achieve yields >75%. Characterization relies on -NMR (e.g., δ 1.76–1.91 ppm for methylene protons) and elemental analysis (%N ~11.4) .
Q. How is the antimicrobial activity of this compound initially screened in vitro?
Standard in vitro assays involve determining Minimum Inhibitory Concentration (MIC) using broth microdilution against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans). MIC values for analogous compounds range from 6.2–50.0 mg/mL, with Gram-positive strains showing higher sensitivity. Activity is benchmarked against reference drugs like Linezolid and Fluconazole .
Q. What spectroscopic methods are critical for structural validation?
-NMR (400 MHz, DMSO-d6) resolves methylene (δ 3.27–4.65 ppm) and aromatic protons (δ 6.65–8.10 ppm). -NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons. LC-MS (ESI+) provides molecular ion verification (e.g., [M] at m/z ~450–500). X-ray crystallography may resolve non-planar conformations in related derivatives .
Advanced Research Questions
Q. How do experimental conditions (e.g., carbon source) influence the compound’s antimicrobial efficacy?
Activity may depend on microbial metabolism. For example, glycerol in growth media can induce "self-poisoning" in M. tuberculosis via ATP depletion, creating false-positive results. Validate activity using alternative carbon sources (e.g., acetate) to rule out artifacts . Resistance studies (e.g., glpK gene mutations) further clarify mechanistic dependencies .
Q. What strategies resolve contradictions in MIC data between Gram-positive and Gram-negative strains?
Gram-negative resistance is often linked to outer membrane impermeability. Advanced assays (e.g., efflux pump inhibition with PAβN) or liposome permeability studies can isolate contributing factors. For instance, derivatives with bulky aryl groups (e.g., 5fa) show improved Gram-negative activity at 50 mg/mL, suggesting steric modulation of uptake .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
SAR studies reveal:
- Azepine ring size : 6,7,8,9-tetrahydro derivatives enhance membrane interaction vs. smaller rings.
- Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) on aryl rings improve MIC values by 2–4× .
- Quaternary ammonium : Critical for disrupting microbial membranes via electrostatic interactions . Computational modeling (e.g., DFT for HOMO-LUMO gaps) predicts reactivity and guides synthetic prioritization .
Q. What in vivo models are suitable for evaluating toxicity and efficacy?
Murine infection models (e.g., S. aureus sepsis) assess pharmacokinetics (plasma t ~2–4 hr) and toxicity (LD >500 mg/kg). Metabolite profiling (LC-MS/MS) identifies hepatotoxic intermediates, such as hydroxylated azepine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
